molecular formula C15H18FNO4 B2870303 Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate CAS No. 866155-84-2

Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate

Cat. No.: B2870303
CAS No.: 866155-84-2
M. Wt: 295.31
InChI Key: FSESAQBANFACTQ-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate is a specialized malonate ester derivative intended for research and development applications. This compound is structurally characterized by an anilino methylene group, incorporating a fluorine atom and a methyl group on the aromatic ring, which can be critical for modulating electronic properties and bioactivity. As a derivative of diethyl malonate, a classic reagent in synthetic organic chemistry , it is anticipated to serve as a versatile building block or intermediate. Its potential research applications likely include use as a precursor in the synthesis of more complex heterocyclic compounds, such as 4-quinolone derivatives, which are structures of significant interest in medicinal chemistry . The specific mechanism of action for this compound is application-dependent; in synthetic contexts, it may participate in condensation or cyclization reactions to form nitrogen-containing heterocycles. Researchers are advised to consult the Certificate of Analysis for specific data on purity and characterization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

diethyl 2-[(2-fluoro-5-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-4-20-14(18)11(15(19)21-5-2)9-17-13-8-10(3)6-7-12(13)16/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSESAQBANFACTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)C)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2-fluoro-5-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted malonates with various functional groups.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology: It is investigated for potential biological activity, including antimicrobial and anticancer properties.
  • Medicine: It is explored as a potential pharmaceutical intermediate for drug synthesis.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Method

The synthesis of Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2-fluoro-5-methylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product. Industrial production of this compound follows similar synthetic routes but on a larger scale, using industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Related Compounds

Several related compounds are available from chemical suppliers, which may have similar applications or be used in related research areas :

  • DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATEC
  • DIETHYL 2-((4-HYDROXYANILINO)METHYLENE)MALONATEC
  • DIETHYL 2-((1-NAPHTHYLAMINO)METHYLENE)MALONATEC
  • DIETHYL 2-((3,4-DICHLOROANILINO)METHYLENE)MALONATEC
  • DIETHYL 2-((4-METHYL-3-NITROANILINO)METHYLENE)MALONATEC
  • DIETHYL 2-((5-(PHENYLSULFONYL)-2-FURYL)METHYLENE)MALONATEC
  • DIETHYL 2-((5-IODO-2-FURYL)METHYLENE)MALONATEC
  • DIETHYL 2-((5-NITRO-2-FURYL)METHYLENE)MALONATEC
  • DIETHYL ((ALPHA,ALPHA,ALPHA-TRIFLUORO-M-TOLUIDINO)-METHYLENE)-MALONATEC
  • diethyl 2-{[(2-methyl-2-phenylpentyl)amino]methylene}malonateC
  • DIETHYL 2-((5-(3-NITROPHENYL)-2-FURYL)METHYLENE)MALONATEC
  • DIETHYL 2-((5-(4-METHYLPHENYL)-2-FURYL)METHYLENE)MALONATEC
  • DIETHYL 2-(((2-METHYL-1,3-BENZOTHIAZOL-6-YL)AMINO)METHYLENE)MALONATEC

Mechanism of Action

The mechanism of action of Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate involves its interaction with specific molecular targets. The fluorinated aniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Electronic Effects

a. Heterocyclic Derivatives

  • Diethyl 2-[(1-methyl-5-nitro-1H-imidazol-4-yl)methylene]malonate (Compound 3, ) :
    This imidazole-based analogue shares a nitro group and methyl substitution. The nitro group enhances electron-withdrawing effects, stabilizing the conjugated system. However, the imidazole ring introduces different hydrogen-bonding capabilities compared to the aniline group in the target compound. Crystal packing in such derivatives relies on weak hydrogen bonds, whereas thiazole analogues (e.g., diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate) exhibit C-H—π interactions due to methyl positioning .
  • Diethyl 2-((2,4-difluorophenylamino)methylene)malonate (Compound 52, ): The presence of two fluorine atoms increases electronegativity, altering reactivity in cyclization reactions. For example, this compound is a precursor to ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, a structure with enhanced antibacterial activity compared to mono-fluorinated derivatives .

b. Substituent Position Effects

  • For instance, the target compound’s 5-methyl group (meta to fluorine) may offer a balance between steric effects and electronic stabilization.

c. Heteroaromatic vs. Aromatic Systems

  • Diethyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}malonate () :
    The furyl ring provides a planar conjugated system but lacks the hydrogen-bonding capacity of aniline-derived compounds. This difference impacts applications; furyl derivatives are more common in material science, while aniline-based malonates are explored in drug synthesis .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Key Interactions
Target Compound* Not reported ~99 C-F dipole, CH-π (predicted)
Diethyl 2-((2,4-difluorophenylamino)methylene)malonate Oil 99 Weak H-bonds (NO₂)
Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate Crystalline Not reported C-H—π (2.94 Å), weak H-bonds
Diethyl 2-((2-nitrobenzylideneamino)phenylamino)methylene)malonate 177–179 61 Nitro H-bonding

*Predicted based on structural analogues.

Biological Activity

Diethyl 2-[(2-fluoro-5-methylanilino)methylene]malonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a malonate moiety linked to a substituted aniline. The presence of the fluorine atom and the methylene bridge contribute to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC13H14FNO4
Molecular Weight273.25 g/mol
Polar Surface Area74.6 Ų
Rotatable Bond Count2
Refractivity18.99 m³·mol⁻¹
Polarizability8.13 ų

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

In vitro assays demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines. The compound was evaluated for its cytotoxic effects using MTT assays against several cancer types, including:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis at concentrations as low as 64 µg/mL .
  • Cytotoxicity Assessment :
    In a recent investigation, this compound was tested against A549 lung cancer cells. Results showed that treatment with the compound resulted in significant apoptosis, indicated by increased levels of caspase-3 activity and DNA fragmentation analysis.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Antimicrobial Action : The compound likely interferes with bacterial protein synthesis and disrupts membrane integrity.
  • Anticancer Mechanism : The observed cytotoxicity may be attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and activation of apoptotic markers.

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